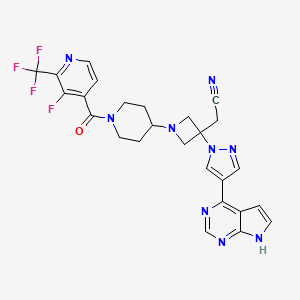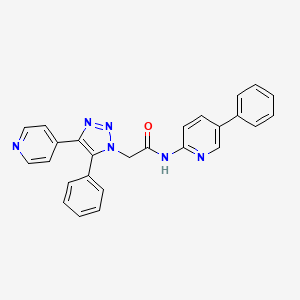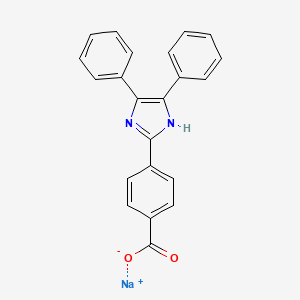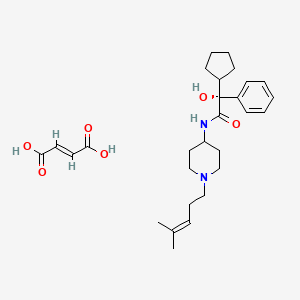
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ 42396302 is a bio-active chemical.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Imidazo[1,2-b]pyridazine compounds are integral in the field of heterocyclic chemistry, particularly in synthesizing diverse derivatives with potential biological activities. For example, Zohdi, Osman, and Abdelhamid (1997) explored synthesizing various heterocycles, including Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine derivatives, highlighting the versatility of these compounds in creating new chemical entities with potential applications in medicinal chemistry (Zohdi, Osman, & Abdelhamid, 1997).
Acetylcholinesterase Inhibition and Anti-Proliferative Effects
Sharma et al. (2021) discovered that certain Imidazo[1,2-b]pyridazine derivatives exhibit potent acetylcholinesterase inhibitory activity and demonstrate significant anti-proliferative effects in neuroblastoma cells. These findings suggest potential therapeutic applications in neurodegenerative diseases and cancer treatment (Sharma et al., 2021).
Antiviral Properties
Enguehard-Gueiffier et al. (2013) conducted research on biphenyl derivatives of Imidazo[1,2-b]pyridazine, demonstrating inhibitory effects on the replication of certain viruses, including hepatitis C and bovine viral diarrhoea virus. This suggests potential for these compounds in antiviral drug development (Enguehard-Gueiffier et al., 2013).
Applications in Neurology and Imaging
Imidazo[1,2-b]pyridazine derivatives have been studied for their binding to amyloid plaques, with implications in neurology and imaging. Zeng et al. (2010) synthesized a series of these derivatives, evaluating their binding affinities to amyloid plaques, which is crucial for developing imaging agents for Alzheimer's disease (Zeng et al., 2010).
Central Nervous System Activities
The research by Barlin et al. (1992) on Imidazo[1,2-b]pyridazine derivatives revealed their activities in the central nervous system, indicating potential use in neurological disorders or as pharmacological tools to study brain function (Barlin et al., 1992).
Anti-Asthmatic Activities
Kuwahara et al. (1996) synthesized a series of Imidazo[1,2-b]pyridazine derivatives and evaluated their effectiveness against bronchoconstriction, suggesting potential applications in treating asthma and related respiratory conditions (Kuwahara et al., 1996).
properties
CAS RN |
1298030-18-8 |
|---|---|
Product Name |
Imidazo(1,2-b)pyridazine, 3-(6-(2-methoxyethyl)-3-pyridinyl)-2-methyl-8-(4-morpholinyl)- |
Molecular Formula |
C19H23N5O2 |
Molecular Weight |
353.42 |
IUPAC Name |
4-[3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-b]pyridazin-8-yl]morpholine |
InChI |
InChI=1S/C19H23N5O2/c1-14-18(15-3-4-16(20-13-15)6-10-25-2)24-19(22-14)17(5-7-21-24)23-8-11-26-12-9-23/h3-5,7,13H,6,8-12H2,1-2H3 |
InChI Key |
BPLVDYJDAVYLRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C(=N1)C(=CC=N2)N3CCOCC3)C4=CN=C(C=C4)CCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JNJ 42396302; JNJ42396302; JNJ-42396302 . |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile](/img/structure/B608152.png)
![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)




![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
